![molecular formula C17H13N3O3S3 B2724234 N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896337-44-3](/img/structure/B2724234.png)

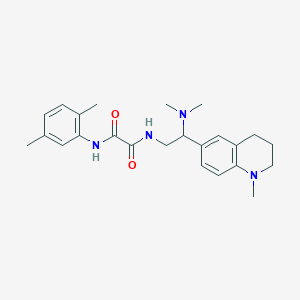

N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide, also known as MMB, is a small molecule that has been extensively studied for its potential therapeutic applications. MMB is a member of the benzothiazole family of compounds, which are known to exhibit a wide range of biological activities.

Applications De Recherche Scientifique

Class III Antiarrhythmic Activity

A study described the synthesis and class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides, highlighting their potent activity and lack of effects on conduction both in vitro and in vivo. These compounds, including variants with a 2-aminobenzimidazole group, demonstrated significant prolongation of action potential duration due to their specific blockade of the delayed rectifier potassium current (IK) (Ellingboe et al., 1992).

Antimalarial and Antiviral Applications

Another investigation explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, demonstrating their in vitro antimalarial activity and potential against COVID-19 by utilizing computational calculations and molecular docking studies. This research underscored the compounds' promising IC50 values and ADMET properties, pointing to their significant selectivity index and low cytotoxicity at effective concentrations (Fahim & Ismael, 2021).

Antitumor Activity

Further research into bisamides derivatives containing benzothiazole revealed their synthesis from o-methylbenzoic acid and substituted-o-aminobenzoic acid, with some exhibiting antiviral activities against CMV. Additionally, novel bisamide compounds containing a benzothiazole unit were synthesized, showing preliminary in vitro antitumor activity against PC3 and BGC-823 cells (Lu Ping, 2012).

Anticancer Evaluation

A study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups evaluated their in vitro anticancer activity against human cancer cell lines, revealing promising activity and identifying potential anticancer agents based on MTT assay results. The molecular docking study provided insights into the probable mechanism of action, and ADMET predictions suggested good oral drug-like behavior (Tiwari et al., 2017).

Coordination Chemistry

The coordination chemistry of bidentate bis(NHC) ligands with two different NHC donors was explored, leading to the synthesis of novel cyclic sulfonamides by the thermal Diels-Alder reaction. This research contributed to the development of heterocyclic compounds with potential applications in material science and pharmaceuticals (Greig et al., 2001).

Propriétés

IUPAC Name |

4-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S3/c1-9-18-12-7-8-13-15(14(12)24-9)25-17(19-13)20-16(21)10-3-5-11(6-4-10)26(2,22)23/h3-8H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHYKMJYKMCOHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2724154.png)

![4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2724155.png)

![3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine](/img/structure/B2724157.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2724158.png)

![(3As,6aS)-N,N-dimethyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide](/img/structure/B2724159.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2724161.png)

![{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate](/img/structure/B2724165.png)

![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2724168.png)

![7-[(tert-butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2724170.png)